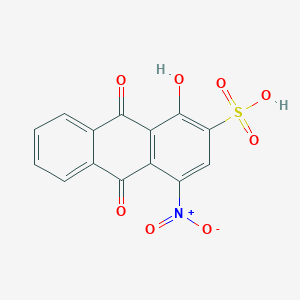
1-Hydroxy-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid is a complex organic compound derived from anthraquinone. This compound is notable for its unique structural features, which include hydroxyl, nitro, and sulfonic acid groups attached to an anthracene core. These functional groups confer distinct chemical properties and reactivity, making the compound valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1-Hydroxy-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid typically involves multiple steps, starting from anthraquinone derivatives. One common method includes the nitration of 1-hydroxyanthraquinone followed by sulfonation. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid under controlled temperatures to ensure selective nitration and sulfonation . Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and improve yield.
Analyse Des Réactions Chimiques
1-Hydroxy-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, often with amines or alcohols.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles such as amines. Major products formed from these reactions include aminoanthraquinones and substituted anthraquinones.
Applications De Recherche Scientifique
1-Hydroxy-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in staining techniques for microscopy due to its ability to bind to biological tissues.
Industry: Utilized in the production of specialty chemicals and as a precursor for various functional materials.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the sulfonic acid group enhances the compound’s solubility and facilitates its transport within biological systems .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Hydroxy-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid include:
1,8-Dihydroxy-9,10-anthraquinone: Known for its use in antipsoriatic drugs.
Alizarin Red S: A dye used in biological staining with a similar anthraquinone core but different functional groups
The uniqueness of this compound lies in its combination of hydroxyl, nitro, and sulfonic acid groups, which confer distinct reactivity and applications compared to its analogs.
Propriétés
Numéro CAS |
113719-50-9 |
|---|---|
Formule moléculaire |
C14H7NO8S |
Poids moléculaire |
349.27 g/mol |
Nom IUPAC |
1-hydroxy-4-nitro-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C14H7NO8S/c16-12-6-3-1-2-4-7(6)13(17)11-10(12)8(15(19)20)5-9(14(11)18)24(21,22)23/h1-5,18H,(H,21,22,23) |
Clé InChI |
WGDDOHKIRZIYPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3[N+](=O)[O-])S(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


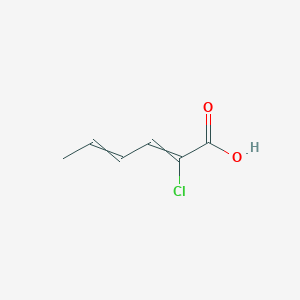
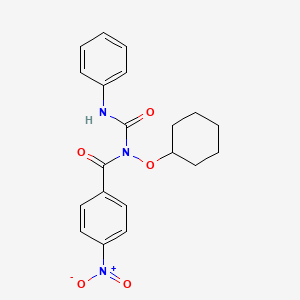
![1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14303450.png)
![1,2,2,6,6-Pentamethyl-4-[(2-methylprop-2-en-1-yl)oxy]piperidine](/img/structure/B14303459.png)
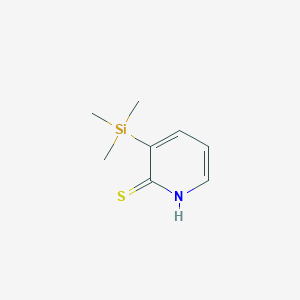
![8-Ethoxy-3-methoxybicyclo[4.2.0]octa-2,4-diene-1-carbonitrile](/img/structure/B14303468.png)
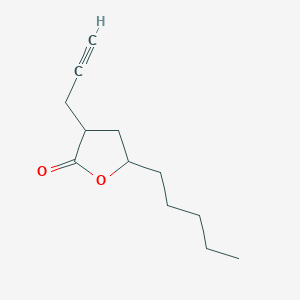
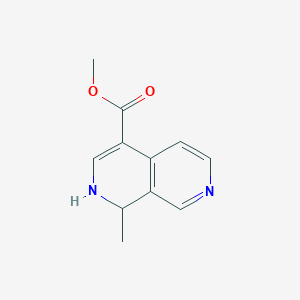
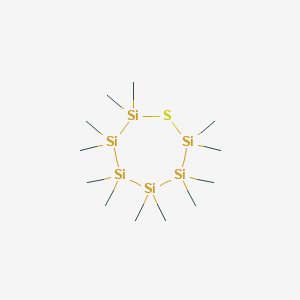
![Phenol, 2-methoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14303484.png)
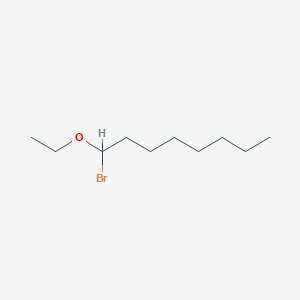

![1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane](/img/structure/B14303497.png)

